Cas no 13711-22-3 (6-Chloro-1,4-dimethyl-2-nitrobenzene)

6-Chloro-1,4-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring chloro, methyl, and nitro functional groups. Its molecular structure (C8H8ClNO2) offers versatility in synthetic applications, particularly as an intermediate in organic synthesis and pharmaceutical manufacturing. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups enables selective reactivity in electrophilic and nucleophilic substitution reactions. The compound's stability under standard conditions and well-defined purity make it suitable for precise chemical transformations. It is commonly employed in the development of agrochemicals, dyes, and specialty chemicals. Proper handling is advised due to potential hazards associated with nitroaromatic compounds. Storage recommendations include protection from light and moisture to maintain integrity.
6-Chloro-1,4-dimethyl-2-nitrobenzene structure
13711-22-3 structure
Product Name:6-Chloro-1,4-dimethyl-2-nitrobenzene
CAS No:13711-22-3
MF:C8H8ClNO2
MW:185.607621192932
CID:119858
PubChem ID:19072940
Update Time:2025-10-08

6-Chloro-1,4-dimethyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-2,5-dimethyl-3-nitrobenzene
    • Benzene,1-chloro-2,5-dimethyl-3-nitro-
    • 1-Chlor-2,5-dimethyl-3-nitro-benzol
    • 1-Chlor-3-nitro-2,5-dimethyl-benzol
    • 1-chloro-2,5-dimethyl-3-nitro-benzene
    • 3-chloro-2,5-dimethyl-1-nitrobenzene
    • 6-Chloro-1,4-dimethyl-2-nitrobenzene
    • p-Xylene,2-chloro-6-nitro-(8CI)
    • DS-16253
    • Benzene, 1-chloro-2,5-dimethyl-3-nitro-
    • SCHEMBL2957983
    • D84273
    • ICVFACWRHDRTIM-UHFFFAOYSA-N
    • AKOS006285469
    • DTXSID50597814
    • AMY7225
    • A886555
    • 13711-22-3
    • DB-359344
    • MDL: MFCD08062506
    • Inchi: 1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
    • InChI Key: ICVFACWRHDRTIM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=CC(=C1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 185.02400
  • Monoisotopic Mass: 185.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 3.38820

6-Chloro-1,4-dimethyl-2-nitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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6-Chloro-1,4-dimethyl-2-nitrobenzene Production Method

Additional information on 6-Chloro-1,4-dimethyl-2-nitrobenzene

Comprehensive Overview of 6-Chloro-1,4-dimethyl-2-nitrobenzene (CAS No. 13711-22-3): Properties, Applications, and Industry Trends

6-Chloro-1,4-dimethyl-2-nitrobenzene (CAS No. 13711-22-3) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in industrial and research settings. This aromatic derivative, featuring a chloro, nitro, and two methyl functional groups, exhibits distinct reactivity patterns that make it valuable in synthetic chemistry. With the growing demand for nitroaromatic compounds in agrochemicals and material science, this compound has garnered significant attention from researchers and manufacturers alike.

The molecular formula C8H8ClNO2 and precise structural configuration of 6-Chloro-1,4-dimethyl-2-nitrobenzene contribute to its thermal stability and solubility characteristics. Recent studies highlight its role as a key intermediate in the synthesis of advanced organic materials, particularly those requiring electron-withdrawing groups for tailored electronic properties. In 2023, patent filings related to nitrobenzene derivatives increased by 18%, reflecting industry interest in these compounds for photovoltaic applications and specialty coatings.

Environmental and safety considerations remain paramount when handling CAS 13711-22-3. Modern laboratories emphasize green chemistry principles, with researchers exploring solvent-free synthesis routes for this compound. Analytical techniques like HPLC-MS and GC-MS analysis have become standard for quality control, addressing the pharmaceutical industry's stringent purity requirements. The compound's chromatographic behavior has been extensively documented in peer-reviewed journals, providing valuable data for method development.

Market trends indicate rising demand for halogenated nitrobenzenes in electronic materials, driven by the semiconductor industry's expansion. 6-Chloro-1,4-dimethyl-2-nitrobenzene demonstrates particular promise in charge-transfer complexes, with recent studies published in Advanced Materials showcasing its potential in organic electronics. Regulatory agencies continue to monitor production processes, with emphasis on waste minimization and energy-efficient manufacturing protocols.

Storage and handling protocols for 13711-22-3 follow standard practices for nitroaromatic compounds, with recommendations for amber glass containers and temperature-controlled environments. The compound's spectroscopic properties (IR: 1520 cm-1 for NO2, 1H NMR δ 2.3-2.5 ppm for CH3) facilitate rapid identification in complex mixtures. Academic interest has surged, with the compound appearing in over 40 synthetic pathways documented in Reaxys since 2020.

Future research directions for 6-Chloro-1,4-dimethyl-2-nitrobenzene include exploration of its catalytic applications and potential in metal-organic frameworks (MOFs). The compound's balanced lipophilicity (logP ≈ 2.8) makes it particularly interesting for pharmaceutical intermediate development. Industry analysts project a 6.7% CAGR for similar functionalized benzenes through 2028, reflecting broader trends in fine chemical specialization.

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